molecular formula C10H14O2 B12783385 Isomintlactone,(-)- CAS No. 16434-37-0

Isomintlactone,(-)-

Cat. No.: B12783385
CAS No.: 16434-37-0
M. Wt: 166.22 g/mol
InChI Key: VUVQBYIJRDUVHT-IMTBSYHQSA-N
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Chemical Reactions Analysis

Isomintlactone,(-)- undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Isomintlactone,(-)- can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Isomintlactone,(-)- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the synthesis and reactivity of benzofurans. In biology, it is studied for its potential biological activities, including antimicrobial and antioxidant properties. In medicine, Isomintlactone,(-)- is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties. In the industry, it is used as a flavoring agent in food and beverages due to its pleasant aroma .

Mechanism of Action

The mechanism of action of Isomintlactone,(-)- involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The specific molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to influence the production of reactive oxygen species and the expression of inflammatory cytokines .

Comparison with Similar Compounds

Isomintlactone,(-)- is similar to other compounds in the class of benzofurans, such as mintlactone and menthofurolactone. These compounds share similar structural features and aromatic properties. Isomintlactone,(-)- is unique in its specific stereochemistry and the distinct aroma characteristics it imparts to peppermint oils. The ability to produce menthofuran distinguishes Mentha piperita L. from other species like Mentha arvensis and Mentha spicata, making the identification and characterization of mint lactones critical in understanding and developing peppermint oil flavor chemistry .

Properties

CAS No.

16434-37-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

(6S,7aR)-3,6-dimethyl-5,6,7,7a-tetrahydro-4H-1-benzofuran-2-one

InChI

InChI=1S/C10H14O2/c1-6-3-4-8-7(2)10(11)12-9(8)5-6/h6,9H,3-5H2,1-2H3/t6-,9+/m0/s1

InChI Key

VUVQBYIJRDUVHT-IMTBSYHQSA-N

Isomeric SMILES

C[C@H]1CCC2=C(C(=O)O[C@@H]2C1)C

Canonical SMILES

CC1CCC2=C(C(=O)OC2C1)C

Origin of Product

United States

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